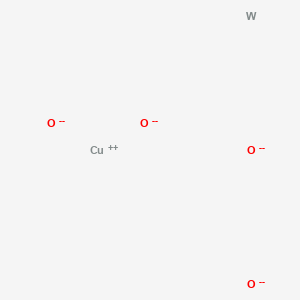
Copper tungsten oxide (CuWO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper tungsten oxide, also known as copper tungstate, is a ternary metal oxide with the chemical formula CuWO4. It is an n-type semiconductor with a moderate band gap of approximately 2.3 eV, making it suitable for various applications, particularly in photoelectrochemical processes. The compound is known for its high redox potential, excellent chemical stability in aqueous solutions, and good catalytic performance.
生化学分析
Biochemical Properties
Copper tungsten oxide plays a role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, metal oxide nanoparticles, including those of copper and tungsten, have been used in electrochemical sensing and biosensing
Cellular Effects
The effects of copper tungsten oxide on cells and cellular processes are complex and multifaceted. For example, copper oxide nanoparticles have shown potential for advanced sustainable applications in electronics, energy storage, catalysis, environmental remediation, biomedical applications, and sensing
Molecular Mechanism
It is known that copper and tungsten enzymes catalyze oxygen atom transferase redox chemistry, with the metal cycling between M(VI) and M(IV) formal oxidation states during the catalytic cycle
準備方法
Synthetic Routes and Reaction Conditions: Copper tungsten oxide can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and corrosion synthesis. One common method involves the co-precipitation of copper and tungsten salts. For instance, copper chloride and sodium tungstate dihydrate are dissolved in deionized water in separate beakers. The solutions are then mixed and magnetically stirred for 30 minutes to form a precipitate, which is subsequently filtered, washed, and dried to obtain CuWO4 nanoparticles .
Industrial Production Methods: In industrial settings, copper tungsten oxide can be produced by dissolving tungsten in a hydrogen peroxide solution to obtain WO4^2- ions, which are then mixed with Cu^2+ ions obtained by dissolving copper in nitric acid. The resulting solution is stirred and heated to form CuWO4 powders .
化学反応の分析
Types of Reactions: Copper tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its electro-catalytic hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting processes.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxygen and hydrogen gases during the water splitting process.
科学的研究の応用
Copper tungsten oxide has a wide range of scientific research applications:
Photoelectrochemical Water Splitting: CuWO4 is used as a photoanode material for water splitting to produce hydrogen fuel.
Environmental Remediation: CuWO4 nanocomposites are employed in the removal of toxic dyes from wastewater.
Energy Storage: CuWO4-based materials are investigated for use in supercapacitors and other energy storage devices.
Electrochemical Sensors: CuWO4 is used in the development of sensitive electrochemical sensors for detecting hazardous organic pollutants.
作用機序
The mechanism by which copper tungsten oxide exerts its effects primarily involves its semiconductor properties. In photoelectrochemical water splitting, CuWO4 absorbs light, generating electron-hole pairs. The holes participate in the oxygen evolution reaction at the photoanode, while the electrons reduce protons to hydrogen at the cathode. The efficiency of these processes is enhanced by modifying the surface of CuWO4 with co-catalysts to reduce electron-hole recombination .
類似化合物との比較
Tungsten Oxide (WO3): WO3 is another tungsten-based oxide with a larger band gap (~2.7 eV) compared to CuWO4.
Copper Oxide (CuO): CuO is a simpler binary oxide with distinct catalytic properties and a smaller band gap (~1.2 eV).
Uniqueness of CuWO4: Copper tungsten oxide is unique due to its moderate band gap, which allows for efficient light absorption and catalytic activity in photoelectrochemical processes. Its stability in aqueous solutions and ability to undergo both HER and OER make it a versatile material for various applications.
特性
CAS番号 |
13587-35-4 |
|---|---|
分子式 |
CuOW |
分子量 |
263.39 g/mol |
IUPAC名 |
copper;oxotungsten |
InChI |
InChI=1S/Cu.O.W |
InChIキー |
GQLSFFZMZXULSF-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Cu+2].[W] |
正規SMILES |
O=[W].[Cu] |
製品の起源 |
United States |
Q1: How does the incorporation of Copper tungsten oxide (CuWO₄) with Carbon Nanofiber (CNF) enhance the electrochemical detection of 4-Nitrotoluene (4-NT)?
A1: The combination of CNF's high surface area and conductivity with CuWO₄'s catalytic properties results in a synergistic effect. [] The CNF/CuWO₄ nanocomposite demonstrates superior electrocatalytic activity compared to individual CNF or CuWO₄. This enhanced activity translates to a higher sensitivity (7.258 μA μM−1 cm−2) and a lower limit of detection (86.16 nM) for 4-NT. [] This makes the CNF/CuWO₄ nanocomposite a promising material for the development of sensitive and selective electrochemical sensors for detecting hazardous pollutants like 4-NT in water.
Q2: What is the role of Copper tungsten oxide (CuWO₄) in solar water oxidation and how does its structure contribute to this application?
A2: Copper tungsten oxide (CuWO₄) acts as a photocatalyst, absorbing visible light to drive the water oxidation process. [] When deposited on a Fluorine-doped Tin Oxide (FTO) inverse opal (IO) structure, CuWO₄ forms a cascading band alignment with FTO, facilitating efficient charge separation and transfer. [] This structure enhances the photoelectrochemical performance, leading to increased photocurrent density (Jsc). Specifically, the FTO/CuWO₄(4 cycles) IO films exhibit a Jsc of 0.42 mA/cm2 at 1.23 V vs. RHE. [] This highlights the potential of CuWO₄ in solar energy conversion applications.
Q3: How does the synthesis method of Copper tungsten oxide (CuWO₄) affect its electrochemical properties for supercapacitor applications?
A3: Hydrothermally synthesized CuWO₄-reduced graphene oxide hybrid nanoparticles exhibit promising electrochemical performance for supercapacitors. [] This synthesis method allows for controlled growth and intimate contact between CuWO₄ and reduced graphene oxide, resulting in a high specific capacitance of 35.71 F/g at 0.25 A/g. [] This highlights the importance of material design and synthesis techniques in optimizing the performance of CuWO₄ for energy storage applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















